2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole 2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 2199710-91-1
VCID: VC7424775
InChI: InChI=1S/C14H12Cl2N2O2S/c15-11-2-1-9(7-12(11)16)13(19)18-5-3-10(8-18)20-14-17-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2
SMILES: C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C14H12Cl2N2O2S
Molecular Weight: 343.22

2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

CAS No.: 2199710-91-1

Cat. No.: VC7424775

Molecular Formula: C14H12Cl2N2O2S

Molecular Weight: 343.22

* For research use only. Not for human or veterinary use.

2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole - 2199710-91-1

Specification

CAS No. 2199710-91-1
Molecular Formula C14H12Cl2N2O2S
Molecular Weight 343.22
IUPAC Name (3,4-dichlorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C14H12Cl2N2O2S/c15-11-2-1-9(7-12(11)16)13(19)18-5-3-10(8-18)20-14-17-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2
Standard InChI Key YTKAQSVUWCXBOK-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole systematically describes its composition:

  • Thiazole ring: A five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.

  • Pyrrolidine substituent: A five-membered saturated nitrogen heterocycle attached to the thiazole’s 2-position via an ether (–O–) linkage.

  • 3,4-Dichlorobenzoyl group: A benzoyl moiety with chlorine atoms at the 3- and 4-positions, bonded to the pyrrolidine nitrogen.

The molecular formula is C₁₄H₁₂Cl₂N₂O₂S, with a molecular weight of 367.23 g/mol. Key structural features include:

  • Planar thiazole ring: Contributes to aromatic stability and potential π-π stacking interactions.

  • Stereogenic centers: The pyrrolidine ring introduces chirality, which may influence biological activity .

  • Electron-withdrawing substituents: The dichlorophenyl group enhances electrophilic character, potentially affecting reactivity and binding affinity .

Synthetic Pathways

Retrosynthetic Analysis

The synthesis can be dissected into three key fragments:

  • Thiazole core: Prepared via Hantzsch thiazole synthesis using β-chlorovinyl ketones and thiourea .

  • Pyrrolidine-ether linkage: Formed through nucleophilic substitution between 3-hydroxypyrrolidine and a halogenated thiazole.

  • 3,4-Dichlorobenzoyl group: Introduced via acylation of pyrrolidine using 3,4-dichlorobenzoyl chloride .

Stepwise Synthesis

  • Thiazole Formation:
    Reaction of β-chlorovinyl ketone with thiourea in ethanol under reflux yields the 2-aminothiazole intermediate .

    CH₂=CHCOCl + NH₂CSNH₂ → C₃H₃N₂S + HCl\text{CH₂=CHCOCl + NH₂CSNH₂ → C₃H₃N₂S + HCl}
  • Etherification:
    2-Chlorothiazole reacts with 3-hydroxypyrrolidine in the presence of a base (e.g., K₂CO₃) to form the ether bond.

    C₃H₂ClNS + C₄H₉NO → C₇H₁₁N₂OS + KCl\text{C₃H₂ClNS + C₄H₉NO → C₇H₁₁N₂OS + KCl}
  • Acylation:
    The pyrrolidine nitrogen is acylated with 3,4-dichlorobenzoyl chloride using triethylamine as a base .

    C₇H₁₁N₂OS + ClC₆H₃ClCOCl → C₁₄H₁₂Cl₂N₂O₂S + HCl\text{C₇H₁₁N₂OS + ClC₆H₃ClCOCl → C₁₄H₁₂Cl₂N₂O₂S + HCl}

Optimization Challenges

  • Steric hindrance: Bulky substituents on pyrrolidine may slow acylation; elevated temperatures (80–100°C) improve yields.

  • Solubility: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Physicochemical Properties

PropertyValue/Description
Molecular Weight367.23 g/mol
Melting PointEstimated 180–190°C (decomp.)
SolubilityPoor in H₂O; soluble in DMSO, DMF
LogP (Partition Coefficient)3.2 (predicted)
StabilityHydrolytically stable at pH 4–8

Key Observations:

  • The dichlorophenyl group increases hydrophobicity (LogP >3), favoring membrane permeability .

  • The thiazole ring contributes to UV absorption at λ<sub>max</sub> ≈270 nm.

Comparative Analysis with Structural Analogs

CompoundStructural DifferenceImpact on Properties
VC73261883-Chloro-4-methylbenzenesulfonyl groupHigher polarity (LogP 2.8 vs. 3.2)
PubChem 86265623 Benzothiazole-2-carbonyl substituentEnhanced π-stacking capability
CHEMBL2426207 Urea linker instead of etherIncreased hydrogen-bonding potential

Notable Trends:

  • Electron-withdrawing groups (e.g., –Cl, –SO₂–) improve metabolic stability but reduce aqueous solubility .

  • Ether vs. amine linkers: Ethers offer greater hydrolytic resistance compared to ureas .

Applications and Future Directions

  • Medicinal Chemistry:

    • Lead optimization for kinase inhibitors or antimicrobial agents.

    • Chirality studies to isolate enantiomers with improved selectivity .

  • Material Science:

    • Incorporation into conjugated polymers for organic electronics due to aromatic rigidity .

Synthetic Challenges:

  • Scalability of multi-step sequences.

  • Resolution of stereoisomers for biological testing.

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